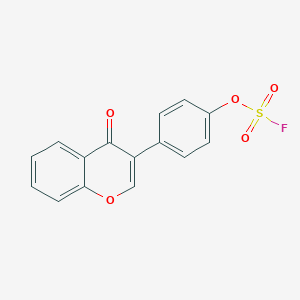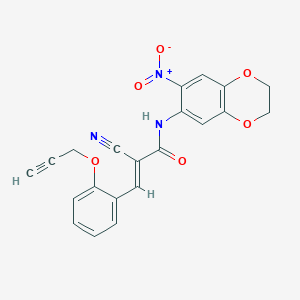
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound, featuring a furan ring, a pyrazole ring, and a thiophene ring integrated into a cyclopentane carboxamide structure. These multi-ring structures imbue the compound with unique chemical properties that make it a subject of interest in various scientific research domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. Starting with furan, thiophene, and pyrazole derivatives, a series of substitutions, additions, and cyclizations are carried out to achieve the target compound. The key steps include the formation of the pyrazole ring via cyclization, the introduction of the furan moiety through a Friedel-Crafts acylation reaction, and the coupling of the thiophene ring under Buchwald-Hartwig amination conditions. Reaction conditions often involve catalysts like palladium and bases such as potassium carbonate, in solvents like dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may be scaled up using continuous flow reactors to enhance reaction efficiency and yield. Automation and control of reaction parameters like temperature, pressure, and reaction time are critical to ensure consistency and quality. Green chemistry principles, including the use of less hazardous solvents and the recycling of catalysts, are also increasingly adopted to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions:
Oxidation: Typically using reagents like hydrogen peroxide or KMnO₄, leading to the formation of oxo derivatives.
Reduction: Catalytic hydrogenation can reduce specific double bonds in the rings.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the furan, pyrazole, and thiophene rings.
Common Reagents and Conditions
Common reagents include palladium on carbon (Pd/C) for hydrogenation, potassium permanganate (KMnO₄) for oxidation, and lithium aluminum hydride (LiAlH₄) for reduction. Reactions usually require controlled conditions such as low temperatures for highly reactive reagents and inert atmospheres to prevent oxidation.
Major Products Formed
Major products depend on the specific reactions and conditions but could include hydroxylated derivatives, reduced cyclic structures, and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has versatile applications across multiple scientific domains:
Chemistry: Used as a building block for more complex molecules, and in studying reaction mechanisms.
Biology: May act as a ligand in biochemical assays to probe the activity of enzymes or receptors.
Medicine: Investigated for potential pharmacological effects, such as anti-inflammatory or anti-cancer properties due to its multi-ring structure.
Industry: Employed in the synthesis of materials with specific electronic properties, such as conductive polymers.
Wirkmechanismus
The compound interacts with biological targets through its multi-ring structure, which can mimic natural substrates or inhibitors. Its specific mechanism may involve binding to enzymes or receptors, altering their activity through steric hindrance or electronic interactions, affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds with similar ring structures (e.g., N-(2-(3-phenyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide or N-(2-(4-(thien-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide), N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits unique interactions due to its distinct combination of furan, pyrazole, and thiophene rings. This gives it specific electronic and steric properties that might influence its reactivity and biological activity differently.
Similar compounds include:
N-(2-(3-phenyl-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
N-(2-(4-(thien-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide
N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Each has its own unique properties but shares the core multi-ring structure that defines their class. This brings nuances in their uses and effects, influenced by the precise arrangement and types of rings involved.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(19(6-1-2-7-19)17-4-3-11-25-17)20-8-9-22-13-16(12-21-22)15-5-10-24-14-15/h3-5,10-14H,1-2,6-9H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHUTYTXWDXBKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)
![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)


![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399594.png)


![1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2399598.png)
![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)
![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)
